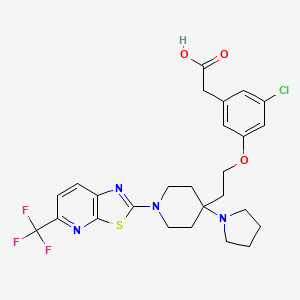![molecular formula C10H15N3O5 B12392325 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is a complex organic compound belonging to the class of nucleosides. It is structurally characterized by a pyrimidine base attached to a sugar moiety, which includes multiple hydroxyl groups. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include bases like sodium hydride and solvents such as dimethylformamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes catalyze the formation of the nucleoside from its constituent parts. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of unwanted by-products. Alternatively, chemical synthesis on an industrial scale may employ automated synthesizers to streamline the process and ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, forming simpler derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the nucleoside, and substituted compounds with various functional groups replacing the amino group .
Aplicaciones Científicas De Investigación
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties due to its structural similarity to nucleoside analogs used in therapy.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with a similar structure but lacking the hydroxyl groups at specific positions.
Lamivudine: An antiviral drug with a similar pyrimidine base but different sugar moiety.
Cytarabine: A chemotherapy agent with a similar structure but different functional groups on the sugar moiety.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of an amino group on the pyrimidine base. This unique structure imparts distinct biochemical properties, making it valuable in various research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17)/t4-,6?,7+,8-,9-/m1/s1 |
Clave InChI |
KPPPLADORXGUFI-APFQGHBGSA-N |
SMILES isomérico |
C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






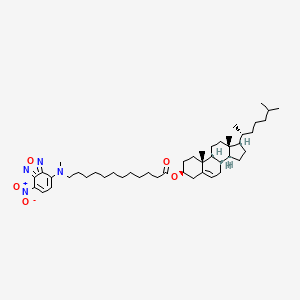

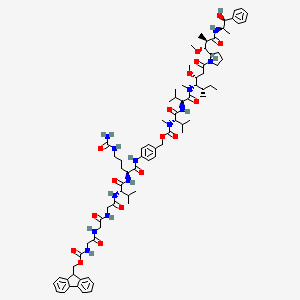
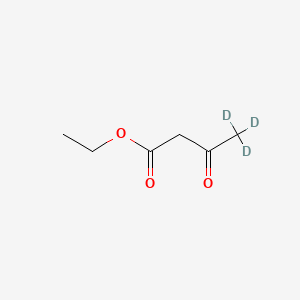
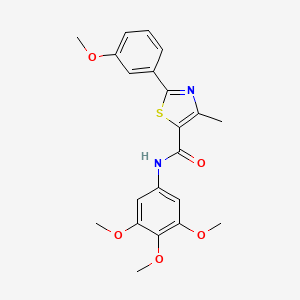
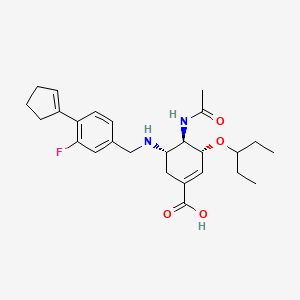
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)

![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
